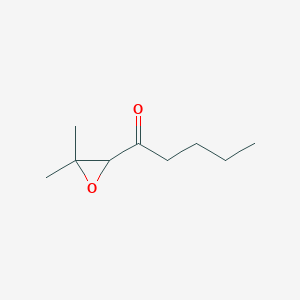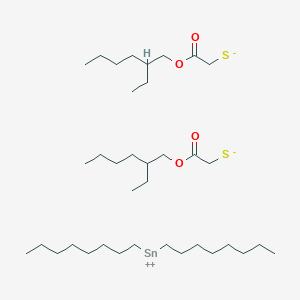
4-Aminobenzoyl chloride
概要
説明
4-Aminobenzoyl chloride is a chemical compound with the molecular formula C7H6ClNO. It has an average mass of 155.582 Da and a monoisotopic mass of 155.013794 Da .
Molecular Structure Analysis
The molecular structure of 4-Aminobenzoyl chloride consists of 10 heavy atoms and 6 aromatic heavy atoms. It has a molar refractivity of 41.03 and a topological polar surface area (TPSA) of 43.09 Ų .Physical And Chemical Properties Analysis
4-Aminobenzoyl chloride is a compound with a molecular weight of 155.58 . It’s reported to be very moisture sensitive . It has a boiling point of 103 °C at 3 Torr .科学的研究の応用
Antimicrobial Agents
Derivatives of 4-Aminobenzoyl chloride have shown antimicrobial activity . For example, Schiff bases of this compound have been found to inhibit methicillin-resistant Staphylococcus aureus (MRSA).
Cytotoxic Agents
Some derivatives of 4-Aminobenzoyl chloride exhibit cytotoxicity . These compounds can be used in cancer research to study the effects of cytotoxic agents on cancer cells.
Folate Precursor Conversion
4-Aminobenzoyl chloride can be converted into antimicrobial and cytotoxic agents by combining it with various aromatic aldehydes . This conversion process involves the formation of an imine bond in a one-step reaction.
Safety and Hazards
作用機序
Target of Action
4-Aminobenzoyl chloride is a chemical compound with the molecular formula C7H6ClNO
Mode of Action
Benzoyl chloride compounds, in general, are known to be reactive and can undergo various chemical reactions such as nucleophilic substitution . They can react with amines, alcohols, and water, among other nucleophiles, to form amides, esters, and acids respectively .
Biochemical Pathways
Benzoyl chloride compounds can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Action Environment
4-Aminobenzoyl chloride is sensitive to light and air , and it should be stored in a dark place under an inert atmosphere . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
4-aminobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPONUUPNAEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167057 | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzoyl chloride | |
CAS RN |
16106-38-0 | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Aminobenzoyl Chloride used in polymer synthesis?
A: 4-Aminobenzoyl chloride serves as a crucial monomer in the synthesis of various polymers, particularly polyamides. For instance, it is employed in the production of poly(p-benzamide), a high-strength fiber with exceptional thermal and mechanical properties [, ]. The polymerization process typically involves a condensation reaction, often in the presence of a base and a suitable solvent.
Q2: Can 4-Aminobenzoyl Chloride be used to synthesize compounds with potential biological activity?
A: Yes, 4-Aminobenzoyl chloride can be utilized as a building block for synthesizing compounds with potential biological activity []. The presence of both an amine and an acyl chloride group allows for diverse chemical modifications, enabling the creation of molecules with varying functionalities.
Q3: Are there challenges associated with using 4-Aminobenzoyl Chloride in solution polymerization?
A: Yes, certain solvents commonly used in polymer synthesis can pose challenges when working with 4-Aminobenzoyl chloride hydrochloride []. For instance, dimethylformamide (DMF) and N-methylpyrrolidone (NMP), known for their efficacy in polyamide synthesis, can lead to undesired condensation reactions with 4-Aminobenzoyl chloride hydrochloride. While polymerization can occur in tetramethylurea, the resulting polymer often exhibits low yield and molecular weight. These findings underscore the importance of careful solvent selection to optimize polymerization conditions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














